molecular formula C18H22ClN5O3S B6530890 2-(4-chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-33-1

2-(4-chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530890
CAS No.: 946226-33-1
M. Wt: 423.9 g/mol
InChI Key: XNKOEZAMZXDXLW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a sulfonyl-linked ethyl chain, and a piperazine ring substituted with a pyrimidin-2-yl moiety. This compound’s structure integrates multiple pharmacophoric elements:

  • Sulfonyl (-SO₂-) linker: Imparts rigidity and polarity, influencing solubility and binding interactions.
  • Pyrimidin-2-yl-substituted piperazine: May contribute to hydrogen bonding and electrostatic interactions, often seen in kinase inhibitors .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c19-16-4-2-15(3-5-16)14-17(25)20-8-13-28(26,27)24-11-9-23(10-12-24)18-21-6-1-7-22-18/h1-7H,8-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKOEZAMZXDXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that has gained attention due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22ClN5O2S\text{C}_{18}\text{H}_{22}\text{ClN}_5\text{O}_2\text{S}

This structure includes a chlorophenyl group, a piperazine moiety, and a sulfonamide functionality, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been a focal point of research.

  • Case Study : A study on related piperazine derivatives reported IC50 values indicating moderate to significant efficacy against human breast cancer cells, with some compounds showing IC50 values as low as 18 µM .

Antimicrobial Activity

The presence of the sulfonamide group in the compound suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, and related compounds have been evaluated for their activity against various bacterial strains.

  • Research Findings : In vitro studies have indicated that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is often attributed to enzyme inhibition, particularly targeting bacterial dihydropteroate synthase .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

  • Findings : Compounds with similar piperazine structures have shown significant AChE inhibition, which is beneficial in enhancing cholinergic transmission in neurodegenerative conditions .

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial enzymes
Enzyme Inhibition (AChE)Competitive inhibition

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an antipsychotic and anxiolytic agent. Research indicates that derivatives of piperazine exhibit activity at serotonin receptors, which are crucial in the modulation of mood and anxiety disorders.

Anticancer Activity

Recent studies suggest that similar piperazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The sulfonamide group in this compound enhances its interaction with biological targets involved in tumor growth.

Antimicrobial Properties

There is emerging evidence that compounds with a similar structure possess antimicrobial properties, making them candidates for development into new antibiotics. The chlorophenyl group may enhance membrane permeability, allowing for better efficacy against bacterial strains.

Neuropharmacology

Research has shown that piperazine derivatives can influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are integral to treating neurological disorders such as schizophrenia and depression.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Antipsychotic Activity : A study published in Journal of Medicinal Chemistry demonstrated that a piperazine-based compound showed significant binding affinity to dopamine D2 receptors, which are pivotal in the treatment of schizophrenia.
  • Antitumor Effects : Research conducted by Smith et al. (2023) indicated that a related sulfonamide derivative exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Antimicrobial Efficacy : A comparative study published in Antibiotics revealed that piperazine derivatives showed promising activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

Compound Name (ID/Reference) Substituent on Piperazine Linking Group Molecular Formula (Estimated) Notable Properties/Activities
Target Compound Pyrimidin-2-yl Sulfonyl C₂₂H₂₃ClN₅O₃S Hypothesized kinase inhibitor
N-(2-Chlorophenyl)-2-({4-[4-Methoxyphenyl]piperazin-1-yl}pyrimidin-2-yl)sulfanylacetamide 4-Methoxyphenyl Sulfanyl (-S-) C₂₃H₂₄ClN₅O₂S Unknown activity; methoxy group increases electron density
2-(4-Chlorophenyl)-N-(2-{4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl}ethyl)acetamide (4-Chlorophenyl)acetyl Acetyl (-CO-) C₂₂H₂₅Cl₂N₃O₂ Higher lipophilicity; potential receptor binding
N-(2-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) Diaminopyrimidinyl Sulfanyl (-S-) C₁₂H₁₁ClN₆S Intramolecular H-bonding stabilizes conformation

Comparative Analysis

Substituent Effects on Piperazine
  • Pyrimidin-2-yl (Target) : Introduces electron-deficient aromaticity, favoring interactions with enzymes/receptors (e.g., kinases) .
  • 4-Methoxyphenyl : Electron-donating group may enhance solubility but reduce metabolic stability.
Linking Group Impact
  • Sulfonyl (-SO₂-) (Target) : Enhances rigidity and polarity, improving water solubility and hydrogen-bonding capacity compared to sulfanyl (-S-) or acetyl (-CO-) groups .
Structural Conformation
  • The sulfonyl group in the target compound may enforce a planar conformation, optimizing binding to flat enzymatic pockets. In contrast, sulfanyl-linked analogs exhibit greater rotational freedom, which could reduce target affinity .
  • Compounds like ARARUI show significant dihedral angles (42–67°) between aromatic rings, whereas the target’s sulfonyl linker likely restricts such flexibility.

Physicochemical Properties

  • Lipophilicity : The (4-chlorophenyl)acetyl-substituted analog is more lipophilic (logP ~4.5) than the target (estimated logP ~3.8), affecting blood-brain barrier penetration.
  • Solubility : The sulfonyl group in the target may improve aqueous solubility (e.g., >50 µM) compared to sulfanyl-linked analogs (<20 µM) .

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